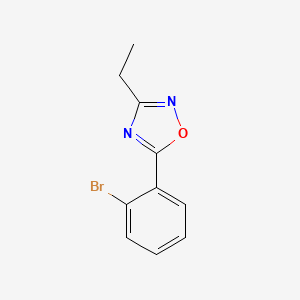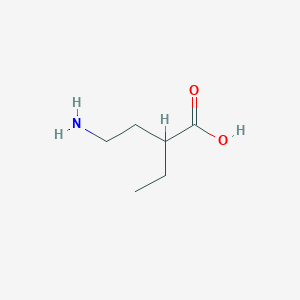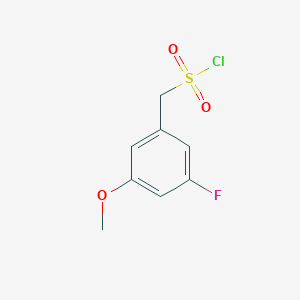
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride: is a versatile fluorinated compound with the molecular formula C₈H₈ClFO₃S and a molecular weight of 238.66 g/mol . This compound is primarily used in research and development due to its unique chemical properties, which make it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-5-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3-Fluoro-5-methoxyphenyl)methanol+Methanesulfonyl chloride→(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to minimize side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride
- (3-Fluoro-5-methylphenyl)methanesulfonyl chloride
- (3-Fluoro-5-chlorophenyl)methanesulfonyl chloride
Uniqueness
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Propriétés
Formule moléculaire |
C8H8ClFO3S |
|---|---|
Poids moléculaire |
238.66 g/mol |
Nom IUPAC |
(3-fluoro-5-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO3S/c1-13-8-3-6(2-7(10)4-8)5-14(9,11)12/h2-4H,5H2,1H3 |
Clé InChI |
FFXCVPPIOBZEGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CS(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)

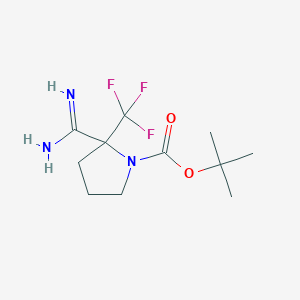
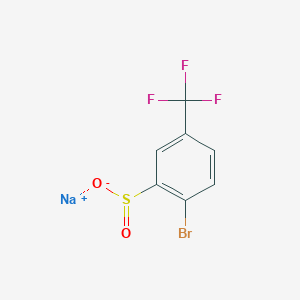


![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)

